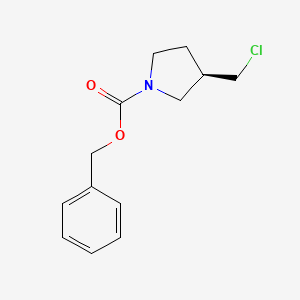

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester

Beschreibung

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a chloromethyl substituent at the 3(R)-position and a benzyl ester group at the 1-carboxylic acid position. The benzyl ester moiety enhances lipophilicity, aiding cellular permeability, while the chloromethyl group offers a reactive site for further functionalization .

Synthetic routes often involve multi-step protection/deprotection strategies. For example, analogous pyrrolidine benzyl esters are synthesized via tert-butyldimethylsilyl (TBS) protection of hydroxyl groups, followed by coupling with acids using reagents like BOP-Cl or HATU, achieving yields exceeding 80% in optimized conditions .

Eigenschaften

IUPAC Name |

benzyl (3R)-3-(chloromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMTYWDGXMOXFT-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901189565 | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-31-6 | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl (3R)-3-(chloromethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901189565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-step Protection/Deprotection Approach

The synthesis typically involves:

- Protection of reactive groups : Hydroxyl or amino groups on pyrrolidine are protected using tert-butyldimethylsilyl (TBS) or other silyl protecting groups to prevent side reactions.

- Coupling reactions : Formation of the benzyl ester bond via coupling agents such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

- Selective deprotection : Removal of protecting groups using tetrabutylammonium fluoride (TBAF), yielding intermediates ready for further functionalization.

Reaction Conditions

- Reactions are often conducted in dichloromethane or similar aprotic solvents.

- Temperature and pH are carefully controlled to optimize yield and selectivity.

- Catalysts may be employed to enhance reaction rates and stereoselectivity.

Detailed Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Protection of pyrrolidine hydroxyl groups | Tert-butyldimethylsilyl triflate (TBSOTf), base | >90 | Stabilizes reactive hydroxyls |

| 2 | Coupling with benzyl carboxylic acid derivative | BOP-Cl or HATU, dichloromethane, room temp | 85-95 | Forms benzyl ester bond |

| 3 | Introduction of chloromethyl group at 3-position | Chloromethylation reagents under controlled conditions | 80-90 | Maintains stereochemistry |

| 4 | Selective deprotection of silyl groups | Tetrabutylammonium fluoride (TBAF) | >90 | Prepares for further functionalization |

Industrial Scale Considerations

- Use of continuous flow chemistry to improve scalability and reproducibility.

- Advanced purification techniques such as preparative HPLC or crystallization to ensure high purity.

- Reaction monitoring by HPLC and NMR to optimize reaction times and minimize side products.

Analysis of Reaction Types and Mechanisms

| Reaction Type | Common Reagents | Mechanism | Outcome |

|---|---|---|---|

| Oxidation | KMnO4, H2O2 | Oxidizes chloromethyl to carboxyl derivatives | Pyrrolidine-1-carboxylic acid benzyl ester derivatives |

| Reduction | LiAlH4, NaBH4 | Reduces ester or chloromethyl to amine or alcohol | Amino or hydroxymethyl derivatives |

| Nucleophilic Substitution | OH⁻, alkoxides | Substitution at chloromethyl site | Various substituted pyrrolidine derivatives |

These reactions allow further modification of the compound for diverse applications.

Critical Parameters Affecting Preparation

pH Control in Benzyl Ester Formation

- Acidic pH (4–5) favors benzyl ester formation by promoting nucleophilic attack on quinone methide intermediates, with yields up to 95%.

- Neutral pH (6–7) favors competing amino group reactions, reducing ester yields by 30–40%.

- Buffer systems and nitrogen content analysis are used to monitor competing pathways.

Selective Cleavage of Benzyl Ester

- Hydrogenolysis using Pd/C under H₂ selectively removes benzyl esters without affecting other protecting groups.

- Enzymatic hydrolysis with lipase PS-800 can selectively cleave (R)-benzyl esters, useful in chiral synthesis.

- Alkaline hydrolysis (NaOH/MeOH) is effective but requires careful control to avoid side reactions.

Minimizing Side Reactions

- Use of protecting groups (Boc, SEM) to block amino groups during esterification.

- Maintaining acidic conditions to protonate amino groups and reduce nucleophilicity.

- Kinetic monitoring by HPLC to optimize reaction timeframes.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Yield/Effectiveness | Reference |

|---|---|---|---|

| Hydroxyl Protection | TBSOTf, base | >90% | |

| Benzyl Ester Formation | BOP-Cl or HATU, DCM | 85-95% | |

| Chloromethylation | Controlled chloromethyl reagents | 80-90% | |

| Deprotection | TBAF | >90% | |

| pH Control | Acidic pH 4-5 | Optimal ester yield | |

| Selective Cleavage | Pd/C hydrogenolysis | High selectivity | |

| Enzymatic Hydrolysis | Lipase PS-800 | Enantioselective |

Analyse Chemischer Reaktionen

Types of Reactions: 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form pyrrolidine-1-carboxylic acid benzyl ester derivatives.

Reduction: Reduction reactions can yield the corresponding amine derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive chloromethyl group allows for various chemical transformations, including:

- Nucleophilic Substitution: Facilitating the introduction of different functional groups.

- Reduction and Oxidation Reactions: Yielding derivatives useful in medicinal chemistry.

The compound has shown potential in biological research due to its ability to interact with various biological targets:

- Enzyme Inhibition: Similar to other pyrrolidine derivatives, it may inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is relevant in cancer therapy.

- Medicinal Chemistry: It is being explored for its cytostatic properties, potentially useful in treating various diseases including cancer and cardiovascular disorders .

Pharmaceutical Development

Research indicates that compounds similar to 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester can inhibit metalloproteases, which are implicated in numerous diseases. This suggests potential therapeutic applications in treating conditions such as myocardial ischemia and hypertension .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of pyrrolidine compounds, including those related to 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester, effectively inhibited the activity of metalloproteases involved in cancer progression. This inhibition was linked to structural modifications that enhance binding affinity to target enzymes .

Case Study 2: Synthesis of Novel Therapeutics

Research into novel therapeutic agents has utilized this compound as a precursor for synthesizing inhibitors targeting specific pathways in cancer cells. The ability to modify the chloromethyl group allows for fine-tuning of biological activity, making it a versatile building block in drug development .

Wirkmechanismus

The mechanism by which 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting the synthesis or breakdown of other molecules.

Signal Transduction: It may interact with signaling pathways, influencing cellular responses and functions.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The table below highlights key structural differences between 3(R)-chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester and related compounds:

Stability and Reactivity

- The benzyl ester group in the target compound is susceptible to hydrolysis under acidic or enzymatic conditions. notes that ester bond formation with glucuronic acid is pH-dependent, favoring acidic conditions (pH 4) . This suggests that the target compound’s ester may hydrolyze more readily in neutral biological environments, releasing the carboxylic acid.

- The chloromethyl group’s reactivity allows for alkylation reactions, contrasting with the stable trifluoromethylphenyl group in ’s compound, which resists metabolic degradation .

Biologische Aktivität

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester has the chemical formula CHClNO and features a pyrrolidine ring substituted with a chloromethyl group and a benzyl ester. The presence of the chloromethyl group is crucial as it enhances the compound's reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms are noted:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other pyrrolidine derivatives that have shown inhibitory effects on enzymes like poly(ADP-ribose) polymerase (PARP) .

- Nucleophilic Substitution : The chloromethyl group allows for nucleophilic substitution reactions, which can modify the compound's reactivity and biological interactions .

- Hydrolysis : Under physiological conditions, esters can hydrolyze to release carboxylic acids and alcohols, potentially influencing bioavailability and activity .

Biological Activity

Research indicates that 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits various biological activities:

- Anticancer Activity : Similar compounds have demonstrated significant cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs have been evaluated for their potential in inhibiting cancer cell proliferation .

- Antimicrobial Properties : Preliminary studies suggest that compounds in this class may possess antimicrobial activity, although specific data on this compound is limited .

- Anti-inflammatory Effects : Some pyrrolidine derivatives have shown anti-inflammatory properties, indicating that 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester could be explored for similar applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MDA-MB-436 cell line | |

| Antimicrobial | Potential activity against various pathogens | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study: Anticancer Evaluation

A study investigating the anticancer properties of pyrrolidine derivatives found that certain compounds exhibited IC values in the low micromolar range against breast cancer cell lines. This suggests that 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester could be a candidate for further development in anticancer therapies .

Synthesis and Preparation Methods

The synthesis of 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves:

- Starting Materials : Pyrrolidine and chloromethyl carboxylic acid.

- Reaction Conditions : Conducted under controlled temperature and pressure with suitable catalysts.

- Purification Techniques : Advanced methods such as chromatography are employed to ensure high purity and yield .

Comparison with Similar Compounds

The unique chloromethyl substitution distinguishes this compound from other pyrrolidine derivatives:

| Compound Name | Key Differences |

|---|---|

| Pyrrolidine-1-carboxylic acid benzyl ester | Lacks chloromethyl group; different reactivity |

| Chloromethyl-pyrrolidine-1-carboxylic acid methyl ester | Methyl instead of benzyl; affects solubility |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of 3(R)-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection and coupling reactions. For example:

- Step 1 : Protection of pyrrolidine derivatives using tert-butyldimethylsilyl triflate (TBSOTf) to stabilize reactive hydroxyl groups .

- Step 2 : Coupling with benzyl ester precursors using reagents like bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU in dichloromethane, achieving yields >90% .

- Step 3 : Selective deprotection using tetrabutylammonium fluoride (TBAF) to generate intermediates for further functionalization .

Q. Which analytical techniques are critical for verifying benzyl ester bond formation and structural integrity?

- Methodological Answer :

- FTIR Spectroscopy : Detects ester carbonyl stretching vibrations (~1740 cm⁻¹) and confirms bond formation .

- Solid-State ¹³C NMR : Identifies cross-peaks for benzyl ester carbons and distinguishes between ester and carboxylic acid forms .

- Ion Chromatography (IC) : Quantifies glucuronic acid released after alkaline hydrolysis, indirectly measuring benzyl ester content .

Advanced Research Questions

Q. How does pH modulate competing reactions during benzyl ester bond formation in complex systems?

- Methodological Answer :

- Acidic Conditions (pH 4–5) : Promote benzyl ester formation via nucleophilic attack of carboxylate groups on quinone methide intermediates. Optimal yields (e.g., 85–95%) are achieved at pH 4 .

- Neutral Conditions (pH 6–7) : Shift reactivity toward amino group additions (e.g., protein conjugation) due to increased availability of deprotonated amines, reducing ester yields by 30–40% .

- Experimental Design : Use buffered reaction media with controlled pH and monitor competing pathways via nitrogen content analysis (elemental analysis) and glucuronic acid quantification .

Q. What catalytic or enzymatic methods enable selective cleavage of the benzyl ester group without disrupting other functionalities?

- Methodological Answer :

- Hydrogenolysis : Palladium on carbon (Pd/C) under H₂ atmosphere selectively removes benzyl esters while preserving tert-butyl or SEM (2-(trimethylsilyl)ethoxymethyl) groups .

- Enzymatic Resolution : Lipase PS-800 selectively hydrolyzes (R)-benzyl esters, leaving (S)-enantiomers intact (useful for chiral synthesis) .

- Alkaline Hydrolysis : NaOH/MeOH cleaves benzyl esters but risks side reactions with acid-sensitive groups; requires careful optimization of time and temperature .

Q. How can competing nucleophilic reactions (e.g., with amino groups) be minimized during benzyl ester synthesis?

- Methodological Answer :

- pH Control : Maintain acidic conditions (pH ≤5) to protonate amino groups, reducing their nucleophilicity .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or SEM groups to block amines during esterification .

- Kinetic Studies : Monitor reaction progress via HPLC to identify timepoints where ester formation dominates over side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.